molecular formula C21H32N2O4S B5602394 N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5602394
M. Wt: 408.6 g/mol
InChI Key: WFWNPEQZHCHBFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, similar to N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, often involves multi-step chemical reactions starting from basic piperidine or its analogs. A relevant example is the synthesis of O-substituted derivatives of piperidine, where a parent compound is first formed through a coupling reaction, followed by substitution at specific sites with various electrophiles (H. Khalid et al., 2013). This method could be analogous to the synthesis of the target compound, which may involve sulfonylation and subsequent modifications to introduce the specific hydroxycyclohexyl and methylbenzyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives like the one in focus is characterized by the presence of a piperidine ring, a versatile scaffold that allows for a wide range of substitutions and modifications. The structural analysis often involves advanced spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of functional groups (V. L. Gein et al., 2005). The presence of sulfonyl and carboxamide groups in the compound of interest adds to its chemical complexity and influences its physical and chemical properties.

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, reflecting their chemical reactivity and interaction with different reagents. For instance, reactions involving piperidine as a basic catalyst in the formation of cyclohexanone derivatives highlight the reactivity of the piperidine nitrogen atom and its utility in organic synthesis (V. L. Gein et al., 2007). Such reactivity is pertinent in further chemical modifications of the this compound molecule to introduce or alter functional groups, influencing its overall chemical behavior.

Physical Properties Analysis

The physical properties of piperidine derivatives, including the compound , are significantly influenced by their molecular structure. Characteristics such as solubility, melting point, and crystalline structure are determined by the nature and arrangement of functional groups within the molecule. For example, the crystal structure analysis of N-p-Methylbenzyl benzamide, a compound with a similar sulfonamide moiety, reveals insights into intermolecular interactions and molecular packing, which can be extrapolated to understand the physical properties of related compounds (Juntao Luo & Wenqiang Huang, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in medicine or industry, or its environmental impact .

properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-16-6-5-7-17(14-16)15-28(26,27)23-12-10-18(11-13-23)21(25)22(2)19-8-3-4-9-20(19)24/h5-7,14,18-20,24H,3-4,8-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWNPEQZHCHBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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